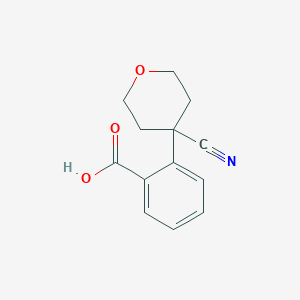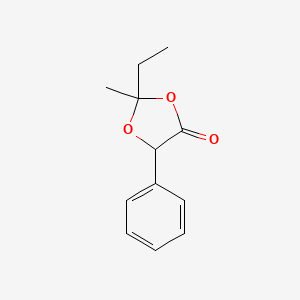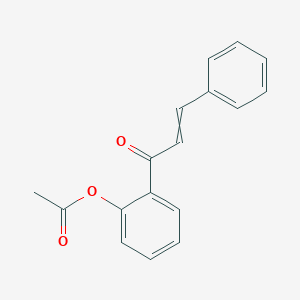
2'-Acetoxychalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Acetoxychalcone is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are known for their diverse biological activities and are biogenetic precursors of flavonoids and isoflavonoids. The structure of 2’-Acetoxychalcone includes two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system, with an acetoxy group at the 2’ position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Acetoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the condensation of acetophenone with benzaldehyde in the presence of an aqueous alkaline base or alcoholic alkali . The reaction typically requires a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 2’-Acetoxychalcone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of catalysts and optimized reaction times are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2’-Acetoxychalcone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted chalcones, flavonoids, and other heterocyclic compounds.
Scientific Research Applications
2’-Acetoxychalcone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2’-Acetoxychalcone involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and sustain structural stability through its 2’-hydroxyl group. It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Chalcone: The parent compound with similar structural features but without the acetoxy group.
Flavonoids: Structurally related compounds with a closed-ring system.
Isoflavonoids: Another class of related compounds with similar biological activities.
Uniqueness: 2’-Acetoxychalcone is unique due to its acetoxy group, which enhances its biological activity and stability. This modification allows for more diverse chemical reactions and potential therapeutic applications compared to its parent compound, chalcone .
Properties
Molecular Formula |
C17H14O3 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
[2-(3-phenylprop-2-enoyl)phenyl] acetate |
InChI |
InChI=1S/C17H14O3/c1-13(18)20-17-10-6-5-9-15(17)16(19)12-11-14-7-3-2-4-8-14/h2-12H,1H3 |
InChI Key |
CTSJOUULMDGHKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


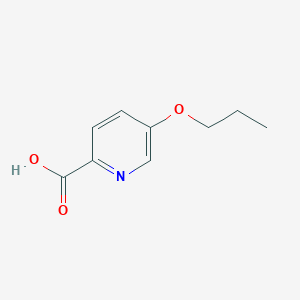

![ethyl N-[6-amino-4-[[3-(4-chloro-N-methylanilino)-2-oxopropyl]amino]-5-nitropyridin-2-yl]carbamate](/img/structure/B13998117.png)
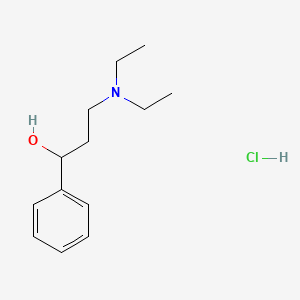
![7-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B13998135.png)
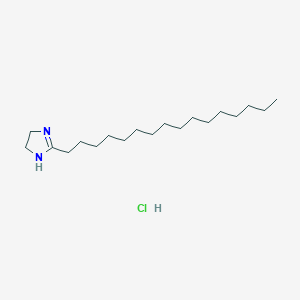
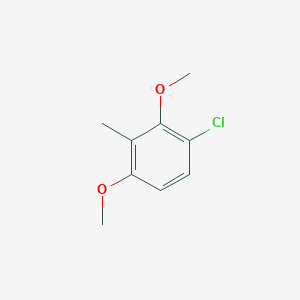

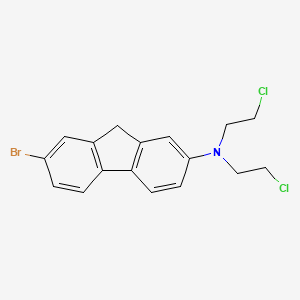
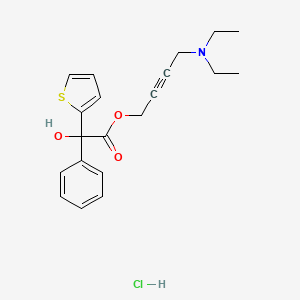
![1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea](/img/structure/B13998168.png)
